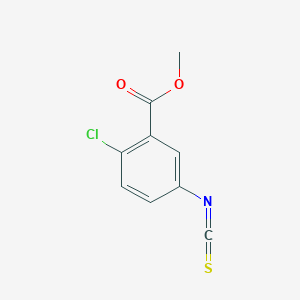

Methyl 2-chloro-5-isothiocyanatobenzoate

Beschreibung

Methyl 2-chloro-5-isothiocyanatobenzoate is a substituted benzoate ester featuring a chlorine atom at the 2-position and an isothiocyanate (-NCS) group at the 5-position of the aromatic ring. Its molecular formula is C₉H₆ClNO₂S, with a molecular weight of 227.63 g/mol. The compound's reactivity is dominated by the electrophilic isothiocyanate group, which participates in conjugation reactions with nucleophiles (e.g., amines, thiols), making it valuable in biochemical labeling and pharmaceutical synthesis .

Handling requires strict safety protocols due to its toxicity:

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(11-5-14)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGNVHDAJWZBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604145 | |

| Record name | Methyl 2-chloro-5-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91151-68-7 | |

| Record name | Methyl 2-chloro-5-isothiocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-isothiocyanatobenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 2-chloro-5-nitrobenzoate with thiophosgene in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of methyl 2-chloro-5-isothiocyanatobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-5-isothiocyanatobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Reagents like primary amines or alcohols in the presence of a base such as triethylamine.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Addition Reactions: Formation of thiourea derivatives.

Oxidation and Reduction: Formation of sulfonyl or amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-5-isothiocyanatobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.

Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-chloro-5-isothiocyanatobenzoate involves its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in biochemical studies and drug development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Three key analogs are compared (Table 1):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 2-chloro-5-isothiocyanatobenzoate | C₉H₆ClNO₂S | 227.63 | Cl (2-), NCS (5-) |

| Methyl 2-chloro-5-hydroxybenzoate | C₈H₇ClO₃ | 186.59 | Cl (2-), OH (5-) |

| Methyl 2-isocyano-5-chlorobenzoate | C₉H₆ClNO₂ | 195.60 | Cl (5-), NC (2-) |

Key Observations:

- Isothiocyanate vs. Hydroxyl (): The -OH group in Methyl 2-chloro-5-hydroxybenzoate enables hydrogen bonding, increasing polarity and likely solubility in polar solvents (e.g., water, ethanol). In contrast, the -NCS group in the target compound reduces polarity but enhances electrophilicity, favoring reactions with biomolecules .

- Isothiocyanate vs. Isocyano (): The -NC group in Methyl 2-isocyano-5-chlorobenzoate is less reactive than -NCS. Isocyano compounds typically undergo cycloaddition reactions, whereas isothiocyanates are preferred for thiourea formation .

Physical and Chemical Properties

- The isothiocyanate analog may exhibit lower thermal stability due to the labile -NCS group.

- Solubility:

- Reactivity:

- Isothiocyanates react with amines to form thioureas, critical in drug conjugation (e.g., antibody-drug conjugates).

- Hydroxyl groups serve as intermediates for further derivatization (e.g., etherification, esterification) .

Biologische Aktivität

Methyl 2-chloro-5-isothiocyanatobenzoate (MCIB) is a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals due to its biological activities. This article explores the biological activity of MCIB, emphasizing its mechanisms, effects on different biological systems, and potential applications.

Chemical Structure and Properties

Methyl 2-chloro-5-isothiocyanatobenzoate has the following chemical structure:

- Molecular Formula : C9H8ClN2OS

- Molecular Weight : 232.69 g/mol

- CAS Number : [XXXXXX]

This compound is characterized by the presence of an isothiocyanate group, which is known for its reactivity and biological activity.

Antimicrobial Properties

MCIB has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research indicates that MCIB possesses anticancer properties, particularly against specific cancer cell lines. In vitro studies have revealed that MCIB induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study evaluated the effect of MCIB on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Insecticidal Activity

MCIB has also been studied for its insecticidal properties, particularly against agricultural pests. Its effectiveness as a pesticide is attributed to its ability to disrupt the nervous system of insects.

| Insect Species | LC50 (µg/cm²) |

|---|---|

| Aphis gossypii | 15 |

| Spodoptera litura | 20 |

The biological activity of MCIB can be attributed to several mechanisms:

- Cell Membrane Disruption : The isothiocyanate group interacts with membrane lipids, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : MCIB inhibits key enzymes involved in metabolic pathways, disrupting cellular function.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with MCIB.

Research Findings

Recent studies have expanded the understanding of MCIB's biological activities:

- A study published in Frontiers in Microbiology highlighted the compound's potential in bioremediation due to its degradative capabilities by specific microbial strains .

- Another investigation focused on the synthesis and optimization of MCIB derivatives, revealing enhanced biological activities compared to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.